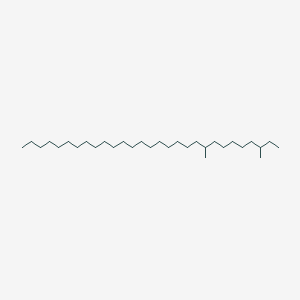![molecular formula C14H17NO4 B14453822 Diethyl [(E)-benzylideneamino]propanedioate CAS No. 76292-76-7](/img/structure/B14453822.png)
Diethyl [(E)-benzylideneamino]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(E)-benzylideneamino]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzylideneamino group attached to the propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(E)-benzylideneamino]propanedioate typically involves the condensation of diethyl propanedioate with benzaldehyde in the presence of an amine catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with benzaldehyde to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium ethoxide to facilitate the enolate formation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [(E)-benzylideneamino]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl [(E)-benzylideneamino]propanedioate involves its interaction with various molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Diethyl propanedioate (Diethyl malonate): A simpler ester without the benzylideneamino group.
Diethyl benzylidenemalonate: Similar structure but lacks the amino group.
Uniqueness: Diethyl [(E)-benzylideneamino]propanedioate is unique due to the presence of both the benzylidene and amino groups, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Propriétés
Numéro CAS |
76292-76-7 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
diethyl 2-(benzylideneamino)propanedioate |
InChI |
InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)15-10-11-8-6-5-7-9-11/h5-10,12H,3-4H2,1-2H3 |
Clé InChI |
ICJFUKPEKNXDDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)N=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


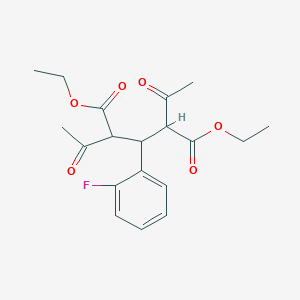
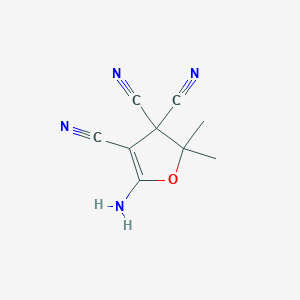

![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
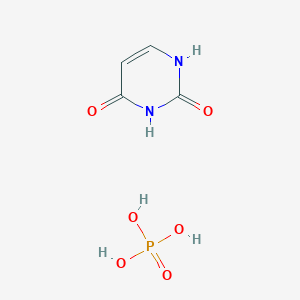

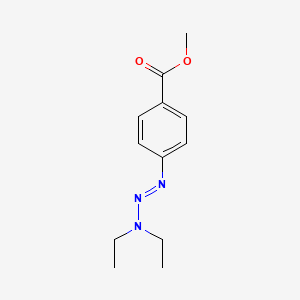
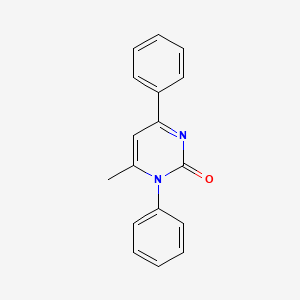
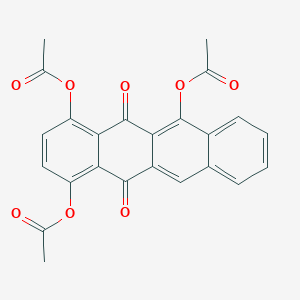

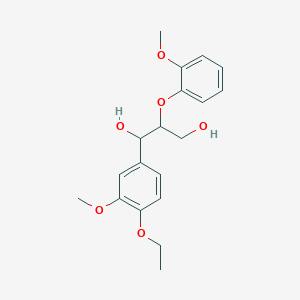
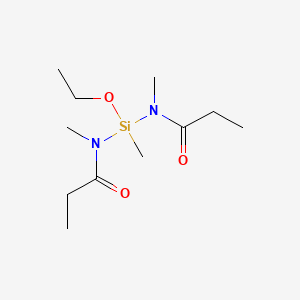
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
